

# Spectral Analysis of 1-(Azidomethyl)-4-methoxybenzene: A Technical Guide

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## Compound of Interest

Compound Name: 1-(Azidomethyl)-4-methoxybenzene

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This technical guide provides a comprehensive overview of the spectral data for the organic compound **1-(azidomethyl)-4-methoxybenzene**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to aid in the replication and verification of these findings.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of **1-(azidomethyl)-4-methoxybenzene**.

### Table 1: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data

| Nucleus   | Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment                     |
|---|----------------------------------|--------------|---------------------------|--------------------------------|
| $^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ )    | 7.28                             | Doublet      | 8.6                       | Ar-H (2H)                      |
|   | 6.95                             | Doublet      | 8.6                       | Ar-H (2H)                      |
|   | 4.30                             | Singlet      | -                         | $-\text{CH}_2\text{-N}_3$ (2H) |
|   | 3.85                             | Singlet      | -                         | $-\text{OCH}_3$ (3H)           |
| $^{13}\text{C}$ NMR (100 MHz, $\text{CDCl}_3$ ) | 159.6                            | -            | -                         | Ar-C- $\text{OCH}_3$           |
|   | 129.8                            | -            | -                         | Ar-C-H                         |
|   | 127.5                            | -            | -                         | Ar-C- $\text{CH}_2$            |
|   | 114.2                            | -            | -                         | Ar-C-H                         |
|   | 55.4                             | -            | -                         | $-\text{OCH}_3$                |
|   | 54.7                             | -            | -                         | $-\text{CH}_2\text{-N}_3$      |

Data sourced from a convergent formal [4+2] cycloaddition study.[\[1\]](#)

## Table 2: Predicted Infrared (IR) Absorption Data

While an experimental IR spectrum for **1-(azidomethyl)-4-methoxybenzene** is not readily available, the expected characteristic absorption bands are detailed below based on the functional groups present in the molecule.

| Functional Group   | Vibrational Mode         | Expected Wavenumber (cm <sup>-1</sup> ) | Intensity |
|--|--------------------------|---|-----------|
| Azide (-N <sub>3</sub> )                                 | Asymmetric stretch       | 2170 - 2080                             | Strong    |
|  | Symmetric stretch        | ~1330                                   | Medium    |
| Aromatic C-H   | Stretch                  | 3100 - 3000                             | Medium    |
| Aliphatic C-H (-CH <sub>2</sub> - and -CH <sub>3</sub> ) | Stretch                  | 3000 - 2850                             | Medium    |
| Aromatic C=C   | Stretch                  | 1600 - 1585 and 1500 - 1400             | Medium    |
| Ether (Ar-O-CH <sub>3</sub> )                            | Asymmetric C-O-C stretch | 1275 - 1200                             | Strong    |
|  | Symmetric C-O-C stretch  | 1075 - 1020                             | Medium    |
| p-Disubstituted Benzene                                  | C-H out-of-plane bend    | 860 - 780                               | Strong    |

Expected ranges are based on established characteristic infrared absorption frequencies for organic functional groups.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ion                | Calculated m/z | Found m/z |
|--------------------|----------------|-----------|
| [M+H] <sup>+</sup> | 164.0818       | 164.0828  |

Data obtained via Electrospray Ionization (ESI).[\[1\]](#)

## Experimental Protocols

The following sections outline the generalized procedures for acquiring the spectral data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (for  $^1\text{H}$ ) and 100 MHz (for  $^{13}\text{C}$ ) NMR spectrometer.

Procedure:

- **Sample Preparation:** A small amount of **1-(azidomethyl)-4-methoxybenzene** (a colorless liquid) is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).
- **$^1\text{H}$  NMR Acquisition:** The proton NMR spectrum is acquired at 400 MHz. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm).
- **$^{13}\text{C}$  NMR Acquisition:** The carbon-13 NMR spectrum is acquired at 100 MHz. Chemical shifts are reported in ppm relative to the  $\text{CDCl}_3$  solvent peak ( $\delta$  77.16 ppm).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure for a Liquid Sample:

- **Sample Preparation:** A drop of the neat liquid sample, **1-(azidomethyl)-4-methoxybenzene**, is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- **Data Acquisition:** The IR spectrum is recorded over the range of  $4000\text{--}400\text{ cm}^{-1}$ . A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.

## High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass and elemental composition of the molecule.

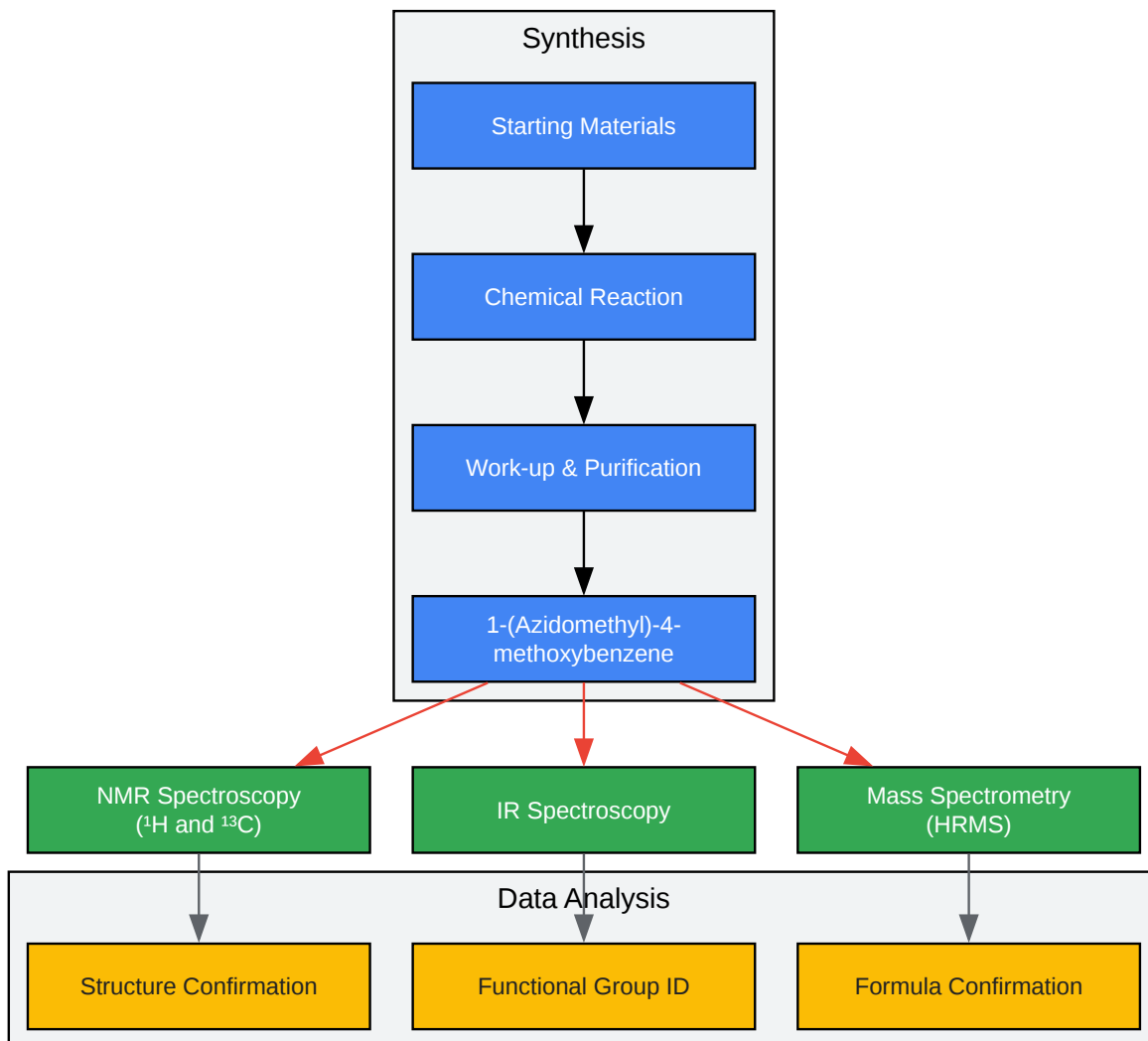
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

#### Procedure:

- **Sample Preparation:** A dilute solution of **1-(azidomethyl)-4-methoxybenzene** is prepared in a suitable solvent such as acetonitrile or methanol.
- **Ionization:** The sample solution is introduced into the ESI source where it is nebulized and ionized to produce protonated molecules  $[M+H]^+$ .
- **Mass Analysis:** The ions are then guided into the mass analyzer, and their mass-to-charge ratio ( $m/z$ ) is measured with high accuracy.

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **1-(azidomethyl)-4-methoxybenzene**.



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## References

- 1. [rsc.org](http://rsc.org) [[rsc.org](http://rsc.org)]

- 2. researchgate.net [researchgate.net]
- 3. datapdf.com [datapdf.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. IR Spectrum: Aromatics [quimicaorganica.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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